1-Allylpiperidine-3-carboxylic acid
Overview
Description
1-Allylpiperidine-3-carboxylic acid is an organic compound featuring a piperidine ring substituted with an allyl group at the nitrogen atom and a carboxylic acid group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylpiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of piperidine with allyl bromide, followed by carboxylation. The reaction typically proceeds under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating nucleophilic substitution with allyl bromide. Subsequent carboxylation can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents such as carbonyl diimidazole.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Allylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Substitution: The allyl group can participate in substitution reactions, such as halogenation or hydroboration, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) for complete reduction to alcohol, or diisobutylaluminum hydride (DIBAL-H) for partial reduction to aldehyde.
Substitution: Hydroboration-oxidation using borane (BH3) followed by hydrogen peroxide (H2O2) for converting the allyl group to an alcohol.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
1-Allylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-allylpiperidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The allyl group can undergo metabolic transformations, leading to active metabolites that exert pharmacological effects. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-Allylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
1-Methylpiperidine-3-carboxylic acid: Similar structure but with a methyl group instead of an allyl group, leading to different reactivity and applications.
1-Phenylpiperidine-3-carboxylic acid:
1-Benzylpiperidine-3-carboxylic acid: Features a benzyl group, affecting its solubility and interaction with biological targets.
The unique presence of the allyl group in this compound provides distinct reactivity and potential for diverse applications, setting it apart from other piperidine derivatives.
Properties
IUPAC Name |
1-prop-2-enylpiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h2,8H,1,3-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQZPBXJDOJFSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251160 | |
Record name | 1-(2-Propen-1-yl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939757-43-4 | |
Record name | 1-(2-Propen-1-yl)-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939757-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Propen-1-yl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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